Hu7691 is a potent and selective inhibitor of Akt (protein kinase B), a key enzyme in the PI3K/AKT/mTOR signaling pathway. [, ] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. [] Hu7691 demonstrates selectivity towards Akt1 over Akt2, potentially reducing the risk of cutaneous toxicity associated with Akt inhibition. []
Hu7691 acts as a selective inhibitor of Akt1. [] By selectively inhibiting Akt1, Hu7691 disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell growth and proliferation. [, ] The selectivity for Akt1 over Akt2 may contribute to its improved cutaneous safety profile. []
Based on the provided information, the primary application of Hu7691 is in oncology as a potential anticancer agent. [, ] Its selectivity for Akt1 over Akt2 makes it a promising candidate for further investigation in clinical trials, particularly for cancer types where the PI3K/AKT/mTOR pathway is dysregulated. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2